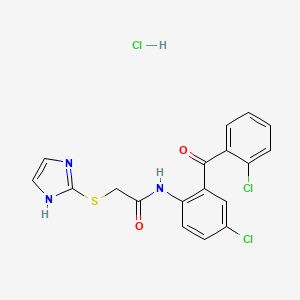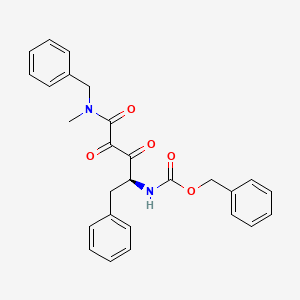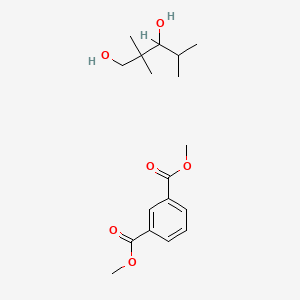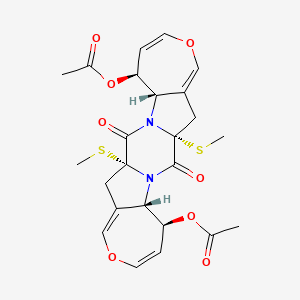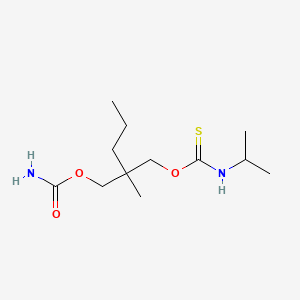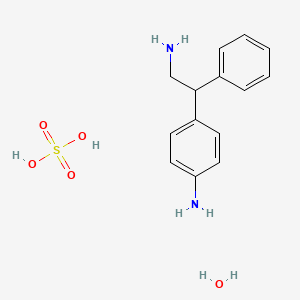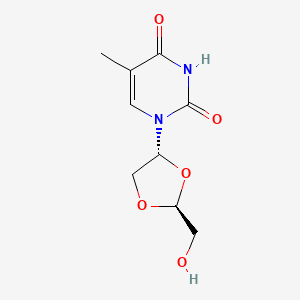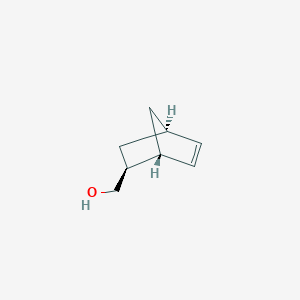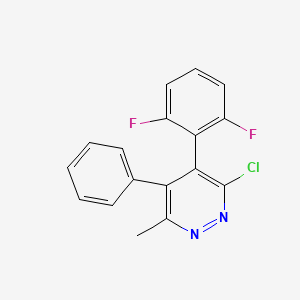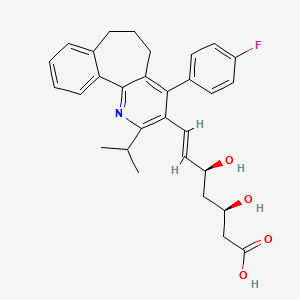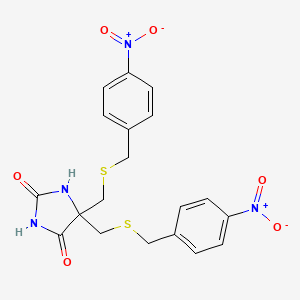
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound features a central imidazolidinedione core with two 4-nitrophenylmethylthio groups attached, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinedione core, followed by the introduction of the 4-nitrophenylmethylthio groups. Common reagents used in these reactions include thiols, nitrobenzyl halides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
科学研究应用
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitro groups and thioether linkages play crucial roles in these interactions, influencing the compound’s reactivity and biological effects.
相似化合物的比较
Similar Compounds
5,5-Dithiobis(2-nitrobenzoic acid): Known for its use in quantifying sulfhydryl groups in proteins.
Bis(4-methoxyphenyl) disulfide: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride stands out due to its unique combination of nitro and thioether groups attached to an imidazolidinedione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
属性
CAS 编号 |
142979-86-0 |
|---|---|
分子式 |
C19H18N4O6S2 |
分子量 |
462.5 g/mol |
IUPAC 名称 |
5,5-bis[(4-nitrophenyl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N4O6S2/c24-17-19(21-18(25)20-17,11-30-9-13-1-5-15(6-2-13)22(26)27)12-31-10-14-3-7-16(8-4-14)23(28)29/h1-8H,9-12H2,(H2,20,21,24,25) |
InChI 键 |
FGSYJGZLKDLUQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



